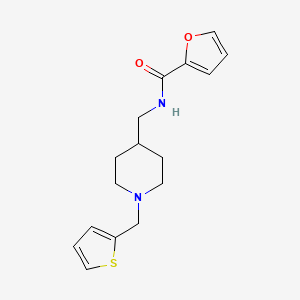
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, a morpholinosulfonyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
The morpholinosulfonyl group is usually introduced through sulfonylation reactions, where a sulfonyl chloride reacts with a morpholine derivative. Finally, the benzamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to minimize waste and improve reaction efficiency.
化学反应分析
Types of Reactions
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a diverse array of compounds.
科学研究应用
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
作用机制
The mechanism of action of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives, such as:
- 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
- 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
What sets N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry, where its unique structure can be leveraged for targeted interactions and reactions.
属性
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c1-29-16-11-15(12-17(13-16)30-2)20-23-24-21(32-20)22-19(26)14-3-5-18(6-4-14)33(27,28)25-7-9-31-10-8-25/h3-6,11-13H,7-10H2,1-2H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYZLMNCILQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)
![1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2667397.png)
![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)

![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)
![[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B2667401.png)

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2667403.png)

![3-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2667405.png)
![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)
![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2667409.png)

